Isotaxel

Description

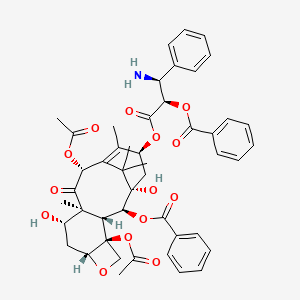

Structure

2D Structure

Properties

Molecular Formula |

C47H51NO14 |

|---|---|

Molecular Weight |

853.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-benzoyloxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO14/c1-25-31(59-43(55)37(35(48)28-16-10-7-11-17-28)60-41(53)29-18-12-8-13-19-29)23-47(56)40(61-42(54)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-57-33)62-27(3)50)39(52)36(58-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51,56H,22-24,48H2,1-6H3/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |

InChI Key |

CKSHRCLXHASJJO-MZXODVADSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)OC(=O)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)OC(=O)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Synonyms |

isotaxel |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Principles of Isotaxel

Strategic Design for pH-Dependent O-N Acyl Migration in Isotaxel

A key design principle in the synthesis of this compound is the incorporation of a structural feature that facilitates a pH-dependent O-N intramolecular acyl migration. This compound is designed as a 2'-O-benzoyl isoform of Paclitaxel (B517696). figshare.comacs.org This structure allows for the conversion to Paclitaxel via the O-N acyl migration of the benzoyl group under physiological conditions. acs.org The presence of an ionizable 3'-amino group in this compound is intended to enhance water solubility. acs.org

The pH-dependent nature of the O-N acyl migration is crucial for the prodrug strategy. The prodrug is designed to be stable under acidic conditions but to release the parent drug efficiently at physiological pH (around 7.4). urjc.escolab.ws This mechanism involves the migration of the acyl group from the 2'-oxygen to the 3'-nitrogen. urjc.esacs.orgcolab.ws This chemical mechanism allows for the release of Paclitaxel without the generation of additional functional auxiliaries, which is considered advantageous from a toxicological and economic perspective compared to some other prodrug approaches. figshare.comacs.orgacs.org Studies have shown that the migration rate is significantly slower in acidic media compared to physiological pH. colab.wsresearchgate.net

Convergent Synthetic Approaches to this compound Scaffolds

While detailed, step-by-step convergent synthetic schemes specifically for this compound were not extensively detailed in the provided snippets, the concept of convergent synthesis is a common strategy in the preparation of complex molecules like taxoids and their derivatives. Convergent synthesis involves synthesizing several key fragments or "synthons" of the target molecule independently and then coupling them in a later stage. This approach can be more efficient for large molecules compared to a linear synthesis, where the molecule is built step by step from a single starting material. wikipedia.orgwikipedia.org

Given that this compound is a modified form of Paclitaxel, synthetic approaches likely build upon existing methodologies for the Paclitaxel scaffold. Total synthesis of Paclitaxel has been achieved through various strategies, including convergent approaches where different rings or key segments of the taxane (B156437) core and the side chain are synthesized separately and then joined. wikipedia.orgwikipedia.org It is reasonable to infer that the synthesis of this compound, particularly the attachment of the 2'-O-benzoyl group and the design for the O-N migration, would be integrated into or follow established routes for constructing the complex taxane framework, potentially utilizing convergent strategies for preparing the baccatin (B15129273) core and the modified side chain.

Chemical Reactions and Reaction Mechanisms Employed in this compound Synthesis

The synthesis of this compound involves chemical reactions typical for the modification of complex natural products like Paclitaxel. The key transformation central to its function as a prodrug is the O-N intramolecular acyl migration. This mechanism involves the transfer of the benzoyl group from the hydroxyl group at the 2' position to the amino group at the 3' position of the Paclitaxel side chain. urjc.esacs.orgcolab.ws

The O-N intramolecular acyl migration is a known reaction, particularly in peptide chemistry involving serine or threonine residues, where it can occur as a side reaction leading to the interconversion of ester and amide bonds. acs.orgresearchgate.net In the context of this compound, this reaction is intentionally designed to be the primary mechanism for releasing Paclitaxel. The mechanism is influenced by pH, proceeding more readily under neutral or slightly basic conditions. urjc.escolab.wsresearchgate.net

While specific reaction conditions and reagents for the synthesis of the this compound precursor (the 2'-O-benzoyl isoform) were not fully detailed, the formation of ester bonds (like the 2'-O-benzoyl group) typically involves coupling reactions between a carboxylic acid derivative (such as benzoyl chloride or a benzoic acid activated ester) and the hydroxyl group of the taxane scaffold. Protecting group strategies are also essential in the synthesis of complex molecules like taxoids to ensure regioselectivity and prevent unwanted side reactions.

Isolation and Purification Techniques for this compound Precursors and the Final Compound

The isolation and purification of complex organic molecules like this compound and its precursors are critical steps in the synthetic process to obtain compounds of sufficient purity for characterization and study. Standard techniques in organic chemistry are likely employed.

Chromatographic methods are widely used for the separation and purification of natural products and synthetic compounds with similar structures, such as taxanes and their derivatives. Techniques like column chromatography, high-performance liquid chromatography (HPLC), and potentially preparative HPLC would be valuable for isolating intermediates and the final this compound product from reaction mixtures. pageplace.demdpi.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, exploiting differences in polarity, size, or other chemical properties.

Crystallization is another common purification technique that can be used to obtain highly pure solid compounds. If this compound or its precursors can form crystalline structures, this method could be employed after chromatographic separation to further enhance purity. google.com

Extraction techniques are typically used in the initial stages of isolating compounds from natural sources or crude reaction mixtures, partitioning compounds between immiscible solvents based on their solubilities. google.comresearchgate.net

Mechanism of Activation and Biochemical Transformation Pathways of Isotaxel

Detailed Chemical Mechanism of O-N Acyl Migration in Isotaxel to Parent Compound

The conversion of this compound to paclitaxel (B517696) proceeds via an intramolecular O-N acyl migration. This compound is a 2'-O-benzoyl derivative of paclitaxel. nih.govfigshare.com The mechanism involves the migration of the benzoyl group from the 2'-hydroxyl position to the adjacent 2'-amino group. This intramolecular reaction is facilitated by the proximity of the hydroxyl and amino functionalities. The process results in the formation of the native 2'-N-benzoyl linkage characteristic of paclitaxel, thereby releasing the active drug. This chemical mechanism is described as simple and pH-dependent. nih.govfigshare.comcolab.ws

Kinetic Analysis of this compound Conversion Under Varied pH Conditions

The conversion kinetics of this compound to paclitaxel are significantly influenced by pH. Studies have shown that this transformation is pH-dependent. nih.govfigshare.comcolab.ws While specific detailed kinetic data across a broad pH range for this compound itself is not extensively detailed in the provided snippets, the principle of O-N acyl migration being pH-sensitive is well-established in related chemical systems, such as the conversion of isocyclosporin A to cyclosporin (B1163) A. researchgate.net In such systems, the reaction rate can be accounted for by spontaneous and/or hydroxide (B78521) ion-catalyzed mechanisms, indicating a dependence on pH, particularly at higher pH values where hydroxide concentration is greater. researchgate.net

Influence of Microenvironmental pH on this compound Biotransformation

The microenvironmental pH plays a crucial role in the biotransformation of compounds that undergo pH-dependent conversion, such as this compound. nih.govfigshare.comcolab.wsx-mol.com The local pH environment surrounding the this compound molecule will directly impact the rate of the O-N acyl migration, and thus the rate at which active paclitaxel is generated. nih.govfigshare.comcolab.ws Factors influencing microenvironmental pH in biological or formulation contexts can include the properties of the formulation matrix, the presence of other ionizable compounds, and the physiological environment itself. x-mol.comresearchgate.netencyclopedia.pubd-nb.info For instance, in the context of drug delivery, strategies involving pH modification aim to create an ideal microenvironment to enhance the dissolution or stability of pH-sensitive drugs. x-mol.comresearchgate.netencyclopedia.pubd-nb.info While direct data on the influence of specific microenvironments on this compound biotransformation is not provided, the known pH dependence of its conversion mechanism strongly suggests that microenvironmental pH will be a critical factor governing its activation rate in various biological or pharmaceutical settings. nih.govfigshare.comcolab.ws

Biochemical Pathways Relevant to this compound Conversion and Metabolism (excluding human metabolic data)

This compound's primary conversion to paclitaxel occurs via a chemical O-N acyl migration, not through enzymatic processes in the classical sense of metabolic pathways like glycolysis or the TCA cycle. nih.govfigshare.comcolab.wswikipedia.orglibretexts.orgnih.gov Therefore, the biochemical pathways directly "relevant" to this compound's conversion are limited to the chemical environment that facilitates the intramolecular rearrangement. nih.govfigshare.comcolab.ws

Advanced Analytical and Spectroscopic Characterization Methodologies for Isotaxel and Its Biotransformation Products

Application of Advanced Chromatographic Techniques for Purity Assessment and Transformation Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental to assessing the purity of Isotaxel and monitoring its conversion into various biotransformation products. These methods offer high resolution and sensitivity, enabling the separation of this compound from structurally similar impurities and degradation products.

Reverse-phase HPLC is a widely employed method for the routine analysis of this compound. A typical method utilizes a C18 column with a gradient mobile phase consisting of acetonitrile and water, often with additives like formic acid to improve peak shape. nih.gov Detection is commonly performed using UV spectrophotometry at approximately 227 nm, which corresponds to a chromophore in the this compound molecule. researchgate.netejbps.com This technique can effectively separate this compound from its known related substances, such as Baccatin (B15129273) III, 10-Deacetylthis compound, and 7-Epi-isotaxel. researchgate.net

UPLC systems, which use smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC, including faster analysis times and improved resolution. nih.gov A UPLC method can achieve baseline separation of this compound and its key impurities in under 10 minutes, a significant improvement over the longer run times often required by HPLC methods. semanticscholar.org This high-throughput capability is invaluable for monitoring the real-time progress of biotransformation reactions, where rapid sampling and analysis are required. nih.gov

For complex mixtures or challenging separations, two-dimensional liquid chromatography (2D-LC) can be implemented. This technique enhances peak capacity by subjecting the sample to two different separation mechanisms, providing unparalleled resolution for complex samples such as those from forced degradation studies. nih.gov Furthermore, chiral chromatography, using specialized chiral stationary phases (CSPs), is essential for separating enantiomeric forms of this compound or its precursors, ensuring stereochemical purity which is critical for its biological activity. semanticscholar.orgnsf.gov

The data below summarizes typical parameters for a UPLC method used in the purity assessment of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | semanticscholar.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | semanticscholar.org |

| Gradient | Linear gradient from 30% to 95% B over 8 min | semanticscholar.org |

| Flow Rate | 0.4 mL/min | semanticscholar.org |

| Column Temperature | 40 °C | researchgate.net |

| Detection Wavelength | 227 nm | researchgate.net |

| Injection Volume | 2 µL | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its biotransformation products. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional conformation of the molecule in both solution and solid states.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides the primary overview of the molecular structure. The ¹H NMR spectrum reveals the chemical environment of each proton, their integrations correspond to the number of protons, and the coupling patterns (multiplicity) indicate adjacent protons. researchgate.netthermofisher.com The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a count of the distinct carbons in the molecule. dss.go.th

For a molecule as complex as this compound, 1D spectra often suffer from signal overlap. Two-dimensional (2D) NMR experiments are therefore essential to unambiguously assign all proton and carbon signals. researchgate.netnih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for connecting different spin systems and piecing together the complete molecular structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and solution-state conformation of the molecule. researchgate.net

Solid-state NMR (ssNMR) is particularly useful for studying the conformational properties of this compound in its crystalline or amorphous solid forms. nih.govejbps.com ssNMR studies have revealed that taxanes can exist in different conformations in the solid state, which can impact their physical properties and bioavailability. ejbps.comdss.go.th

The following table presents hypothetical ¹H and ¹³C NMR chemical shift assignments for key nuclei in the this compound structure, based on data for analogous compounds.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-2 | 5.68 (d, J=7.1) | 79.2 | researchgate.net |

| H-5 | 4.98 (dd, J=9.6, 2.0) | 81.1 | researchgate.net |

| H-7 | 4.40 (m) | 72.1 | researchgate.net |

| H-10 | 6.25 (s) | 75.6 | researchgate.net |

| H-13 | 6.22 (t, J=8.9) | 72.5 | researchgate.net |

| H-2' | 4.80 (d, J=2.5) | 73.2 | researchgate.net |

| H-3' | 5.80 (dd, J=8.8, 2.5) | 55.0 | researchgate.net |

| C-1 | - | 203.8 (C=O) | researchgate.net |

| C-4 | - | 171.0 (C=O, Acetyl) | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis of this compound and its Conversion Products

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to identify its biotransformation products through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it provides a highly sensitive and specific method for detecting and quantifying these compounds in complex biological matrices. nih.govejbps.com

Electrospray ionization (ESI) is a common soft ionization technique used for taxanes, which typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. peerj.comresearchgate.net High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the molecular weight of this compound with high accuracy, allowing for the confirmation of its elemental composition. peerj.com

Tandem mass spectrometry (MS/MS) is crucial for structural characterization. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net For this compound, characteristic fragmentation pathways include the cleavage of the ester bond linking the C-13 side chain to the taxane (B156437) core, as well as losses of functional groups like acetic acid and water from the core structure. semanticscholar.orgpeerj.com

This approach is particularly valuable for identifying biotransformation products. Common metabolic reactions for taxanes include hydroxylation. For instance, the addition of an oxygen atom (+16 Da) to the parent molecule would be readily detected by MS. Subsequent MS/MS analysis of the hydroxylated metabolite can often pinpoint the location of the modification based on changes in the fragmentation pattern compared to the parent drug. nih.govsemanticscholar.org The major metabolites, such as 6α-Hydroxy-Isotaxel and 3'-p-Hydroxy-Isotaxel, can be identified and quantified using these methods. semanticscholar.org

A summary of the characteristic mass spectral data for this compound and its hypothetical hydroxylated metabolites is provided below.

| Compound | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) | Characteristic Neutral Loss | Reference |

|---|---|---|---|---|

| This compound | 854.4 | 569.2, 509.2, 286.1, 105.0 | Side Chain (285 Da), Acetic Acid (60 Da) | semanticscholar.orgfda.gov |

| 6α-Hydroxy-Isotaxel | 870.4 | 585.2, 525.2, 286.1, 105.0 | Side Chain (285 Da), Acetic Acid (60 Da) | semanticscholar.org |

| 3'-p-Hydroxy-Isotaxel | 870.4 | 569.2, 509.2, 302.1, 121.0 | Hydroxylated Side Chain (301 Da) | semanticscholar.org |

Infrared (IR) and Raman Spectroscopy in the Characterization of this compound's Chemical Bonds and Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the chemical bonds and functional groups present in the this compound molecule. These methods serve as valuable tools for identification and characterization, as the resulting spectra provide a unique "fingerprint" for the compound. semanticscholar.org

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. researchgate.netsemanticscholar.org Key vibrational modes include:

O-H and N-H stretching: Broad bands in the region of 3300-3500 cm⁻¹ are indicative of the hydroxyl and amide groups. researchgate.net

C-H stretching: Bands around 2850-3000 cm⁻¹ correspond to aliphatic C-H stretching, while aromatic C-H stretching appears above 3000 cm⁻¹. peerj.com

C=O stretching: Strong, distinct absorption bands are observed for the ester and amide carbonyl groups. Ester C=O stretches typically appear around 1710-1740 cm⁻¹, while the amide I band is found near 1650 cm⁻¹. researchgate.net

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O bonds in the esters and ether functionalities. semanticscholar.org

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene rings within the structure. researchgate.net

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. nih.gov The Raman spectrum of this compound can be used to confirm the presence of the aromatic rings and the carbon skeleton. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal, allowing for the study of interactions between this compound and other molecules, such as proteins. nih.gov

The table below lists the principal vibrational bands observed in the FTIR and Raman spectra of this compound.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|---|

| N-H Stretch | ~3430 | - | Amide | researchgate.net |

| Aromatic C-H Stretch | ~3065 | ~3060 | Benzoyl, Phenylisoserine (B1258129) | semanticscholar.org |

| Aliphatic C-H Stretch | ~2945 | ~2950 | Taxane Core, Methyl | peerj.com |

| Ester C=O Stretch | ~1735, ~1715 | ~1730 | Acetyl, Benzoyl | researchgate.net |

| Amide I (C=O Stretch) | ~1647 | ~1650 | Benzamide | researchgate.net |

| Aromatic Ring Stretch | ~1602, ~1485 | ~1600, ~1001 (ring breathing) | Benzene Rings | researchgate.net |

| C-O Stretch | ~1245, ~1070 | ~1250 | Ester, Ether, Alcohol | researchgate.net |

Advanced Spectroscopic Techniques for in vitro Kinetic Studies of this compound Conversion

Understanding the kinetics of this compound's conversion—whether through degradation, enzymatic metabolism, or release from a delivery vehicle—is critical for predicting its stability and bioavailability. Advanced spectroscopic techniques offer powerful, often real-time, methods for monitoring these processes in vitro.

UV-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for kinetic analysis. By monitoring the change in absorbance at a specific wavelength (e.g., λmax ≈ 227-230 nm for this compound) over time, the rate of degradation or conversion can be determined. ejbps.compeerj.com This technique has been successfully applied to study the degradation kinetics of taxanes under various stress conditions, such as acidic or alkaline pH, oxidation, and photolysis. ejbps.comnih.gov The appearance of new peaks or isosbestic points can also indicate the formation of degradation products.

Fluorescence spectroscopy provides a highly sensitive method for studying the interactions and conformational changes of this compound that can be related to its conversion or release. While this compound itself has limited native fluorescence, fluorescent probes can be attached, or changes in the fluorescence of interacting proteins (like albumin) can be monitored. nih.govresearchgate.net Fluorescence quenching experiments, for example, can be used to determine binding constants and study the kinetics of this compound's association with carrier proteins. nih.gov Stopped-flow fluorescence techniques can measure very rapid kinetic processes, on the millisecond timescale. edinst.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive and quantitative approach to study reaction kinetics without the need for chromophores or fluorophores. nih.gov By acquiring spectra at successive time points, the disappearance of reactant signals and the appearance of product signals can be directly monitored and quantified. dss.go.th Solution NMR with T₂-filtering techniques has been developed to specifically monitor the release of Paclitaxel (B517696) from albumin-nanoparticle formulations in vitro. researchgate.netnih.gov This method suppresses the broad signals from the large albumin protein, allowing for the clear detection and quantification of the smaller, released drug molecule over time. This provides a detailed profile of the release kinetics without perturbing the formulation. nih.gov

These spectroscopic methods, often coupled with chromatographic separation for validation, provide a robust toolkit for characterizing the kinetic profile of this compound's conversion, which is essential for its development and application.

Computational Chemistry and Molecular Modeling Applications in Isotaxel Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Isotaxel

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure of this compound. uni-greifswald.dersc.orgnih.govrsc.org These calculations can provide detailed information about the distribution of electrons within the molecule, bond energies, and molecular orbitals. Understanding the electronic structure is crucial for predicting the reactivity of this compound, identifying potential sites for chemical reactions, and understanding how it might interact with other molecules. uni-greifswald.denih.govrsc.org Furthermore, quantum chemical methods can be used to calculate properties such as partial charges and electrostatic potentials, which are important for understanding intermolecular interactions. mdpi.com

Molecular Docking Simulations for Interaction Prediction of this compound's Activated Form with Target Biomolecules (e.g., tubulin)

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) and affinity of a small molecule, such as this compound or its activated form, when it binds to a biological target, such as a protein. nih.govnih.govfrontiersin.orgplos.org In the context of this compound, which is related to taxanes known to interact with tubulin, docking studies can help elucidate how this compound's activated form might bind to the tubulin protein, a key component of microtubules. ctdbase.orgnih.govnih.govfrontiersin.orgplos.org These simulations can predict the binding site and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govnih.govplos.org This information is vital for understanding the potential mechanism of action and for designing modified compounds with improved binding characteristics. plos.org

Molecular Dynamics Simulations to Explore Conformational Landscape and Stability of this compound

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. ebsco.comwikipedia.orgrsc.org For this compound, MD simulations can provide insights into its conformational flexibility and stability in different environments, such as in solution or when bound to a protein. ebsco.comwikipedia.orgablesci.com By simulating the motion of atoms and molecules over time, MD can reveal how the molecule's shape changes, identify stable conformations, and assess the dynamics of its interactions with surrounding molecules. ebsco.comwikipedia.orgrsc.org This is particularly useful for understanding how the molecule behaves under physiological conditions and how its conformation might influence its binding to a target. frontiersin.orgplos.org MD simulations can also be used to evaluate the stability of protein-ligand complexes predicted by docking studies. nih.govfrontiersin.orgplos.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Attributes Relevant to this compound Design

Quantitative Structure-Property Relationship (QSPR) modeling involves developing mathematical models that relate the chemical structure of a set of compounds to their observed properties. unistra.frresearchgate.netmeilerlab.org For this compound and related structures, QSPR can be used to predict various physicochemical attributes relevant to drug design, such as solubility, lipophilicity (logP), and permeability. mdpi.commeilerlab.orgjuit.ac.in By building models based on known data for a series of compounds, researchers can predict these properties for new, untested this compound derivatives, helping to prioritize synthesis and experimental testing. unistra.frresearchgate.netmeilerlab.org This approach can significantly accelerate the process of identifying compounds with desirable characteristics. unistra.frresearchgate.net

Application of Artificial Intelligence and Machine Learning in Optimizing this compound-like Prodrug Design

Theoretical and Preclinical Investigations of Isotaxel S Biological Interactions and Mechanisms Excluding Human Clinical Data

Mechanism of Action at the Cellular and Subcellular Level

Isotaxel is a 2'-O-benzoyl isoform of paclitaxel (B517696). acs.orgtelegeco.gr Its mechanism of action is intrinsically linked to its conversion into paclitaxel. The active form, paclitaxel, exerts its cytotoxic effects by targeting the microtubule network within cells. nih.govmdpi.com

Paclitaxel enhances the polymerization of tubulin, the protein subunit of microtubules, and stabilizes these structures. nih.govmdpi.com This stabilization disrupts the normal dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitosis. The interference with microtubule dynamics leads to a prolonged blockage of cells in the late G2/M phase of the cell cycle, ultimately inhibiting cell division. nih.govnih.gov This disruption of the cell cycle is a primary contributor to the cytotoxic effects of the compound.

Molecular Basis of Intracellular Release of the Active Compound from this compound

This compound is engineered as a water-soluble prodrug to overcome the poor solubility of paclitaxel. nih.goviupac.org The intracellular release of the active paclitaxel from the this compound prodrug occurs through a pH-dependent O-N intramolecular acyl migration. acs.orgmdpi.comurjc.es This chemical rearrangement does not require enzymatic activity and proceeds spontaneously under physiological conditions.

This conversion is notably influenced by pH. urjc.es At a physiological pH of 7.4, the migration from this compound to paclitaxel is relatively rapid, with a reported half-life of approximately 15 minutes. nih.goviupac.org This conversion rate is considered suitable for the systemic distribution and activation of the drug. nih.gov In acidic environments (pH 2.0-5.0), this compound remains stable, which is a desirable characteristic for a prodrug during storage and administration. nih.govurjc.es A significant advantage of this release mechanism is that it does not generate any byproducts, which can be beneficial in reducing potential toxicological concerns. acs.orgtelegeco.gr

Table 1: pH-Dependent Conversion of this compound to Paclitaxel

| pH | Half-life of Conversion | Stability |

| 7.4 | ~15.1 minutes | Rapid Conversion |

| 4.9 | ~252.2 minutes | Slower Conversion |

| 2.0 | Stable (no migration) | High Stability |

Data sourced from Hayashi et al., 2003.

Biochemical Interplay of this compound's Activated Form with Cellular Components

Upon its conversion to paclitaxel, the activated form of this compound engages in a series of biochemical interactions, primarily centered around its binding to β-tubulin. nih.gov This interaction occurs at a specific binding site on the microtubule, which is distinct from the binding sites of other microtubule-targeting agents like colchicine (B1669291) and vinblastine.

The binding of paclitaxel to β-tubulin induces a conformational change in the tubulin polymer that mimics the GTP-bound state, thereby promoting microtubule assembly. iupac.org Beyond its direct interaction with tubulin, paclitaxel has been shown to influence other cellular signaling pathways. For instance, it can lead to the phosphorylation of the anti-apoptotic protein Bcl-2, which may inactivate it and promote apoptosis. iupac.org Furthermore, paclitaxel can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.gov There is also evidence to suggest that paclitaxel can modulate the activity of various kinases and transcription factors involved in cell survival and proliferation. nih.gov

Exploration of Cytotoxicity Mechanisms of this compound's Active Metabolite in in vitro Cell Models (non-human, non-clinical efficacy focus)

The cytotoxic effects of this compound's active metabolite, paclitaxel, have been investigated in various non-human in vitro cell models. The primary mechanism of cytotoxicity stems from the sustained mitotic arrest induced by the stabilization of microtubules. nih.gov This prolonged arrest can trigger several downstream cell death pathways.

Apoptosis, or programmed cell death, is a major consequence of paclitaxel-induced mitotic block. nih.govnih.gov This process is often characterized by cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. The sustained presence of stabilized microtubules is believed to activate the spindle assembly checkpoint, which, when persistently activated, can lead to the initiation of the apoptotic cascade.

In some preclinical models, paclitaxel-induced cytotoxicity has also been linked to the induction of senescence, a state of irreversible cell cycle arrest. The specific pathway leading to cell death or senescence can depend on the cell type and the concentration of the drug.

Comparative Studies of this compound's Mechanistic Profile with Other Taxane (B156437) Derivatives in vitro

While direct comparative in vitro studies focusing specifically on the mechanistic profile of this compound versus other taxane derivatives are limited, comparisons can be inferred from the extensive research on its active form, paclitaxel, in relation to other taxanes like docetaxel (B913) and cabazitaxel.

The fundamental mechanism of action—promoting tubulin polymerization and microtubule stabilization—is conserved among these taxanes. nih.gov However, subtle differences in their interaction with the tubulin polymer and their cellular pharmacology have been observed. For example, docetaxel has been reported to have a higher potency than paclitaxel in some in vitro assays, potentially due to differences in its binding affinity for microtubules or its intracellular accumulation. iupac.org

Cabazitaxel, a second-generation taxane, has shown efficacy in preclinical models of paclitaxel-resistant cancers. researchgate.net This is partly attributed to its reduced affinity for P-glycoprotein, a drug efflux pump that is a common mechanism of taxane resistance. iupac.org While this compound's primary innovation lies in its prodrug design for improved solubility, once converted to paclitaxel, it is expected to share the same susceptibility to resistance mechanisms as paclitaxel itself. Further research is needed to directly compare the in vitro mechanistic profiles of this compound with other taxanes, particularly in the context of drug resistance.

Future Research Directions and Unexplored Avenues in Isotaxel Chemistry and Chemical Biology

Novel Synthetic Routes for Advanced Isotaxel Analogues

The synthesis of this compound has paved the way for the development of a new class of taxoid prodrugs. However, the exploration of advanced this compound analogues with modified properties is still in its nascent stages. Future research should focus on developing novel and efficient synthetic routes to access a diverse library of these analogues. Key areas of investigation include the modification of the acyl group, the baccatin (B15129273) III core, and the phenylisoserine (B1258129) side chain.

Furthermore, modifications to the baccatin III core, such as alterations at the C7 or C10 positions, could be explored. While the synthesis of paclitaxel (B517696) analogues with modified cores is a complex endeavor, it offers the potential to create advanced this compound analogues with unique biological activities. nih.gov The development of stereoselective synthetic strategies will be crucial for accessing these complex molecules.

Below is a hypothetical data table illustrating the potential impact of acyl group modification on the properties of this compound analogues, based on findings from related paclitaxel derivatives.

| Analogue | Acyl Group Modification | Predicted Water Solubility | Predicted Half-life for Acyl Migration (t½) at pH 7.4 |

| This compound | Benzoyl | 0.45 mg/mL | ~10 hours |

| Analogue A | p-Nitrobenzoyl | Increased | Decreased |

| Analogue B | p-Methoxybenzoyl | Decreased | Increased |

| Analogue C | Aliphatic Acyl (e.g., Acetyl) | Significantly Increased | Variable |

Integration of this compound with Targeted Delivery Systems for Enhanced Biological Specificity

A significant frontier in cancer therapy is the targeted delivery of cytotoxic agents to tumor cells, thereby minimizing off-target effects. The inherent water solubility of this compound makes it an excellent candidate for integration with various targeted delivery systems. Future research should explore the conjugation of this compound to targeting moieties such as antibodies, peptides, and aptamers, as well as its encapsulation within nanoparticle and liposomal formulations. rsc.orgnih.govdiva-portal.orgdergipark.org.trmdpi.com

Antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. nih.gov An this compound-based ADC could potentially combine the targeted delivery of a monoclonal antibody with the pH-triggered release of paclitaxel within the tumor microenvironment or inside cancer cells. Similarly, conjugating this compound to tumor-targeting peptides or aptamers could enhance its accumulation at the tumor site. dergipark.org.trmdpi.com

Nanoparticle-based delivery systems, such as polymeric nanoparticles and liposomes, offer another promising avenue for enhancing the therapeutic index of this compound. rsc.orgnih.govdiva-portal.org Encapsulating this compound within these nanocarriers could further improve its pharmacokinetic profile, protect it from premature degradation, and facilitate its accumulation in tumors through the enhanced permeability and retention (EPR) effect. diva-portal.org The surface of these nanoparticles could also be functionalized with targeting ligands for active targeting of cancer cells. rsc.org

The following table outlines potential targeted delivery systems for this compound and their theoretical advantages.

| Delivery System | Targeting Moiety/Mechanism | Potential Advantages |

| Antibody-Drug Conjugate (ADC) | Tumor-specific monoclonal antibody | High specificity, reduced systemic toxicity |

| Peptide-Drug Conjugate | Tumor-homing peptide | Good tumor penetration, lower immunogenicity than antibodies |

| Aptamer-Conjugated Nanoparticle | Cancer cell-specific aptamer | High affinity and specificity, ease of synthesis |

| Liposomal Formulation | Passive targeting (EPR effect) | Improved pharmacokinetics, reduced toxicity |

Development of Next-Generation pH-Responsive Prodrugs Based on this compound Principles

The pH-dependent activation of this compound is a key feature that can be further refined and exploited in the design of next-generation prodrugs. Future research could focus on developing prodrugs with tunable pH sensitivity, allowing for more precise control over the release of the active drug in specific acidic microenvironments, such as those found in solid tumors or within endosomal compartments. nih.govacs.orgnih.govmdpi.com

This could be achieved by modifying the electronic properties of the migrating acyl group or by incorporating different promoieties that influence the pKa of the amino group involved in the acyl migration. researchgate.net For example, the development of prodrugs that are stable at the physiological pH of blood (pH 7.4) but rapidly convert to the active drug at the slightly more acidic pH of the tumor microenvironment (pH 6.5-7.0) would be highly desirable. nih.govmdpi.com

Furthermore, the principles of this compound could be extended to create dual-stimuli responsive prodrugs. For instance, a prodrug could be designed to require both an acidic pH and the presence of a tumor-specific enzyme for activation, thereby providing an additional layer of selectivity. Photoresponsive paclitaxel prodrugs that incorporate an O-acyl isoform similar to this compound have already been conceptualized, where light is used as an initial trigger to induce the subsequent spontaneous O-N intramolecular acyl migration. mdpi.com

This table illustrates a conceptual framework for the design of next-generation pH-responsive prodrugs based on this compound.

| Prodrug Concept | Activation Trigger(s) | Desired Release Profile |

| Tumor-Microenvironment-Specific | pH ~6.5-7.0 | Slow and sustained release in the tumor interstitium |

| Endosomally-Activated | pH ~5.0-6.0 | Rapid release following cellular uptake |

| Dual-Responsive (pH and Enzyme) | Acidic pH and tumor-specific enzyme | Highly localized activation at the tumor site |

| Photo-triggered Acyl Migration | Light and physiological pH | Spatiotemporal control over drug release |

Exploration of Intramolecular Acyl Migration Mechanisms in Other Chemical Biology Contexts

The O-N intramolecular acyl migration is a versatile chemical transformation that has applications beyond the development of taxoid prodrugs. researchgate.netnih.gov Future research should aim to explore the broader utility of this mechanism in various chemical biology contexts, including the synthesis of challenging peptides, the development of molecular probes, and the creation of dynamic biomaterials. nih.govnih.gov

The "O-acyl isopeptide method," which utilizes O-N intramolecular acyl migration, has been successfully employed for the synthesis of peptides with difficult sequences, including the amyloid beta peptide associated with Alzheimer's disease. nih.gov This strategy involves the synthesis of a more soluble O-acyl isopeptide precursor that is then converted to the target peptide under mild conditions. Further exploration of this method for the synthesis of other complex peptides and even small proteins could be a fruitful area of research.

In the realm of molecular probes, the O-N acyl migration could be used to design "turn-on" fluorescent probes that become fluorescent only after the migration event. Such probes could be used to study biological processes in real-time. Additionally, the pH-dependent nature of the acyl migration could be harnessed to create smart biomaterials, such as hydrogels that undergo a change in their physical properties in response to a change in pH. researchgate.net

The table below provides examples of potential applications of intramolecular acyl migration in chemical biology.

| Application Area | Concept | Potential Impact |

| Peptide Synthesis | O-acyl isopeptide method for novel peptide targets | Access to previously unsynthesizable peptides for therapeutic and research purposes |

| Molecular Probes | Acyl migration-triggered activation of fluorophores | Real-time imaging of pH changes in biological systems |

| Smart Biomaterials | pH-responsive hydrogel formation or degradation | Controlled release of encapsulated cells or drugs |

| Protein Ligation | Chemoselective ligation of peptide fragments | Synthesis of large, complex proteins |

Advanced Spectroscopic Monitoring of this compound Biotransformation in Complex Biological Matrices (non-human, in vitro)

Understanding the biotransformation of this compound to paclitaxel in complex biological matrices is crucial for its development as a therapeutic agent. While HPLC-based methods are commonly used for this purpose, advanced spectroscopic techniques could provide more detailed and real-time information about the conversion process. Future research should focus on the application of techniques such as mass spectrometry imaging and advanced NMR spectroscopy to monitor the biotransformation of this compound in non-human, in vitro models. diva-portal.orgnih.govnih.govnih.govmdpi.com

Mass spectrometry imaging could be used to visualize the spatial distribution of this compound and paclitaxel within multicellular tumor spheroids, providing insights into the drug's penetration and activation within a tumor-like microenvironment. bvsalud.org This would allow for a more detailed understanding of the factors that influence the efficacy of the prodrug.

Advanced NMR spectroscopy techniques, such as kinetic and J-resolved statistical total correlation NMR spectroscopy (K-JRES-STOCSY), could be employed to study the kinetics of the O-N acyl migration in real-time and to identify any potential intermediates or side products. researchgate.net These studies would provide a deeper mechanistic understanding of the conversion process and could aid in the design of next-generation analogues with optimized conversion rates.

The following table highlights advanced spectroscopic methods and their potential applications in studying this compound biotransformation.

| Spectroscopic Technique | In Vitro Model | Information Gained |

| Mass Spectrometry Imaging | Multicellular tumor spheroids | Spatial distribution of this compound and paclitaxel; penetration into tumor tissue |

| Real-time NMR Spectroscopy | Cell lysates or tissue homogenates | Kinetic parameters of acyl migration; identification of intermediates and byproducts |

| HPLC-MS/MS | Plasma or serum samples | Quantification of this compound, paclitaxel, and their metabolites |

| Raman Spectroscopy | Single cells or subcellular compartments | Label-free monitoring of drug uptake and conversion |

Q & A

Basic Research Questions

Q. What experimental methodologies are employed to elucidate Isotaxel’s mechanism of action in microtubule stabilization?

- Methodological Answer : Use in vitro tubulin polymerization assays combined with fluorescence microscopy to visualize microtubule dynamics. Quantify stabilization via densitometric analysis of polymerized tubulin fractions . Validate results using immunofluorescence in cancer cell lines to correlate microtubule stabilization with mitotic arrest .

Q. What analytical techniques are critical for verifying this compound’s structural integrity and purity during synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) to validate molecular weight. Cross-reference data with established spectral libraries .

Q. How should dose-response experiments be designed to determine this compound’s IC50 values accurately?

- Methodological Answer : Use logarithmic serial dilutions of this compound across cancer cell lines (e.g., MCF-7, HeLa). Incorporate controls (vehicle-only and positive cytotoxic agents). Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50, ensuring triplicate biological replicates to minimize variability .

Q. What key considerations are necessary when designing longitudinal studies to evaluate this compound’s resistance mechanisms?

- Methodological Answer : Establish chronic exposure models with sublethal this compound doses over multiple passages. Monitor resistance biomarkers (e.g., β-tubulin isoform expression via qPCR) and validate using RNA interference (siRNA) to confirm functional roles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy data across heterogeneous tumor models?

- Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., tumor microenvironment differences). Use patient-derived xenograft (PDX) models to mimic clinical heterogeneity. Apply multivariate regression to isolate variables impacting efficacy, such as hypoxia or efflux pump activity .

Q. What advanced imaging techniques optimize real-time tracking of this compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Integrate positron emission tomography (PET) with this compound conjugated to radiolabeled probes (e.g., ¹⁸F). Alternatively, use near-infrared (NIR) fluorescent tags for intravital microscopy in murine models. Validate biodistribution data via LC-MS/MS quantification of tissue extracts .

Q. Which statistical approaches reconcile contradictory findings in this compound’s synergistic effects with targeted therapies?

- Methodological Answer : Apply combination index (CI) analysis using the Chou-Talalay method to quantify synergism/antagonism. Use high-throughput screening to test multiple drug ratios, and employ machine learning (e.g., random forest) to identify predictive biomarkers of synergy .

Q. How can computational modeling predict this compound’s binding affinity to mutant tubulin in resistant cancers?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using cryo-EM structures of mutant tubulin. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with clinical data on resistance-associated mutations .

Methodological Guidelines from Evidence

- Experimental Reproducibility : Detailed protocols for synthesis, cell culture, and assays must be documented to enable replication, per standards in analytical chemistry and organic synthesis .

- Data Contradiction Analysis : Use systematic reviews and sensitivity analyses to address inconsistencies, emphasizing transparency in raw data deposition .

- Ethical Compliance : For preclinical trials, adhere to institutional guidelines for animal welfare and data integrity, particularly in dosing and endpoint determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.